Boc-Leu-Gly-Arg-pNA.CH3CO2H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-Gly-Arg-pNA.CH3CO2H involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of leucine using tert-butyloxycarbonyl (Boc) group. This is followed by the sequential addition of glycine and arginine residues, each protected by appropriate groups to prevent side reactions. The final step involves the coupling of the peptide with p-nitroaniline and subsequent deprotection to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-Leu-Gly-Arg-pNA.CH3CO2H primarily undergoes enzymatic cleavage reactions. It is a substrate for amidases induced by bacterial endotoxins, leading to the release of p-nitroaniline .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in aqueous buffers at physiological pH. Common reagents include endotoxin-induced amidases and buffers such as Tris-HCl .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected colorimetrically .
Scientific Research Applications
Boc-Leu-Gly-Arg-pNA.CH3CO2H is widely used in scientific research for the detection of bacterial endotoxins. It is employed in various fields including:
Chemistry: Used as a substrate in enzymatic assays to study the activity of amidases.
Biology: Utilized in the detection of endotoxins in biological samples.
Medicine: Applied in diagnostic assays to detect bacterial infections.
Industry: Used in quality control processes to ensure the absence of endotoxins in pharmaceutical products.
Mechanism of Action
The mechanism of action of Boc-Leu-Gly-Arg-pNA.CH3CO2H involves its cleavage by endotoxin-induced amidases. The enzyme recognizes the peptide substrate and cleaves the amide bond, releasing p-nitroaniline. This release can be quantified by measuring the absorbance at 405 nm, providing a measure of endotoxin levels .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Gly-Arg-p-Nitroanilide: Similar in structure and function, used as a chromogenic substrate for endotoxin detection.
Tertbutyloxycarbonyl-Leu-Gly-Arg-p-Nitroanilide: Another variant with similar applications.
Uniqueness
Boc-Leu-Gly-Arg-pNA.CH3CO2H is unique due to its high specificity and sensitivity for endotoxin-induced amidases. Its ability to release p-nitroaniline upon cleavage makes it a valuable tool in various diagnostic and research applications .
Properties
Molecular Formula |
C27H44N8O9 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
acetic acid;tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H40N8O7.C2H4O2/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;1-2(3)4/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t18-,19-;/m0./s1 |
InChI Key |
JUYIJJFZGVXISO-HLRBRJAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.CC(=O)O |
Origin of Product |
United States |
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